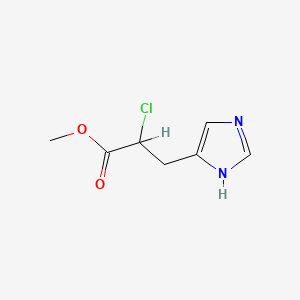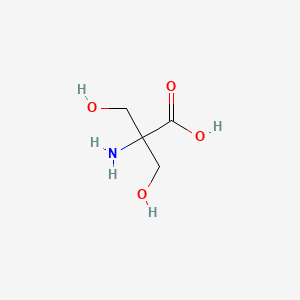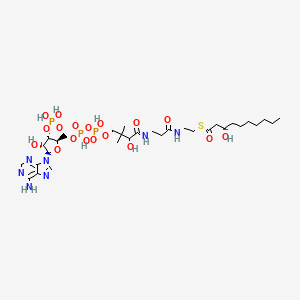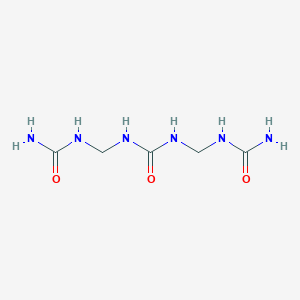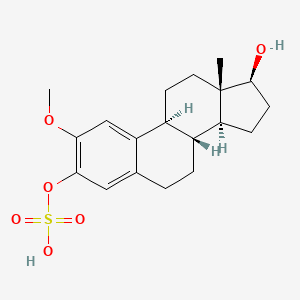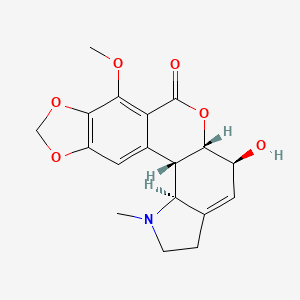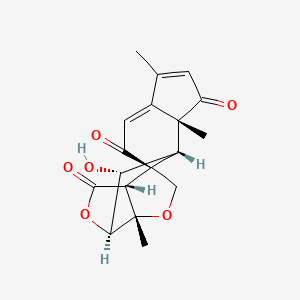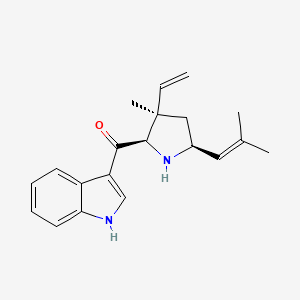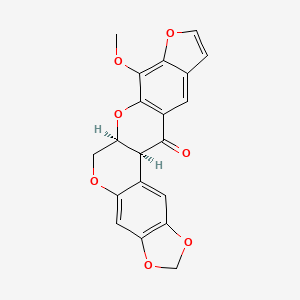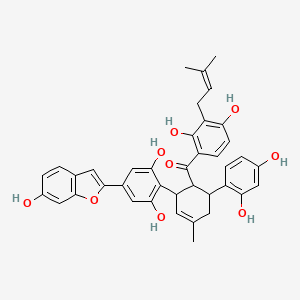
Chalcomoracin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chalcomoracin belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Structure and Bioorigin
Chalcomoracin, a phytoalexin isolated from diseased mulberry leaves, is a natural Diels-Alder adduct. Its structure involves a chalcone and a substituted 2-phenylbenzofuran, and it is biogenetically regarded as a product of the interaction between these compounds (Takasugi et al., 1980).
Antidiabetic Potential
This compound exhibits significant α-glucosidase inhibitory activity, making it a potential candidate for diabetes treatment. It inhibits α-glucosidase in both competitive and non-competitive manners and shows a binding affinity to α-glucosidase through hydrophobic interactions and hydrogen bonds, which is stronger than other known inhibitors (Liu et al., 2022).
Anticancer and Radiosensitization Properties
This compound has demonstrated a broad spectrum of anticancer activities. It induces paraptosis in breast and prostate cancer cells and inhibits cell proliferation in non-small cell lung cancer cells. This compound also enhances the sensitivity of cancer cells to radiotherapy by inducing endoplasmic reticulum stress-mediated paraptosis (Zhang et al., 2020).
Antimicrobial Activity
This compound has shown considerable antimicrobial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It has been identified as an effective inhibitor of Staphylococcus aureus enoyl-acyl carrier protein reductase, an essential enzyme in bacterial fatty acid synthesis (Fukai et al., 2005; Kim et al., 2012)(Kim et al., 2012).
Biosynthesis and Induction
The biosynthesis of this compound involves enzymic Diels–Alder reactions. UV-B radiation can activate secondary metabolism in plants, increasing the production of this compound in mulberry leaves (Hano et al., 1990; Gu et al., 2010)(Gu et al., 2010).
Enzymatic Inhibition Properties
This compound has shown inhibitory effects against PTP1B phosphatase, an enzyme involved in the regulation of insulin and leptin signaling pathways. This highlights its potential in metabolic disease treatment (Wang et al., 2015).
Propiedades
Número CAS |
76472-89-4 |
|---|---|
Fórmula molecular |
C39H36O9 |
Peso molecular |
648.7 g/mol |
Nombre IUPAC |
[2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone |
InChI |
InChI=1S/C39H36O9/c1-19(2)4-8-26-30(42)11-10-27(38(26)46)39(47)36-28(25-9-7-23(40)17-31(25)43)12-20(3)13-29(36)37-32(44)14-22(15-33(37)45)34-16-21-5-6-24(41)18-35(21)48-34/h4-7,9-11,13-18,28-29,36,40-46H,8,12H2,1-3H3 |
Clave InChI |
SEHVRKPXIDOTRX-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O |
SMILES canónico |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O |
melting_point |
183°C |
| 76472-89-4 | |
Descripción física |
Solid |
Sinónimos |
chalcomoracin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


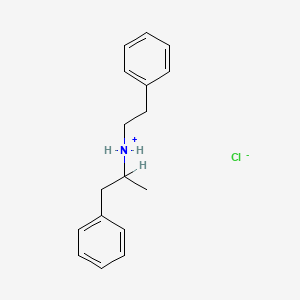
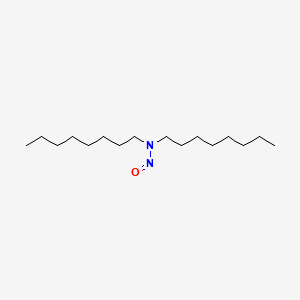
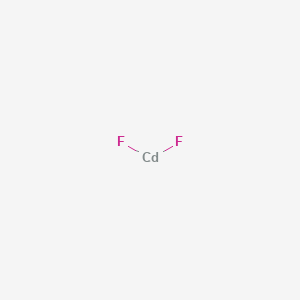
![N-tert-butyl-6-ethyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1204259.png)
![3-(9-Methoxy-5,11-dimethyl-pyrido[4,3-b]carbazol-6-yl)-propylamine](/img/structure/B1204260.png)
